3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a morpholine group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholine Group: The morpholine group is attached via a nucleophilic substitution reaction, where the benzoxazole sulfonamide reacts with a morpholine derivative.
Cyclobutyl Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The morpholine group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Similar in structure but lacks the benzoxazole ring and sulfonamide group.
5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide: Similar structure with a chlorine substitution, affecting its reactivity and biological activity.
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide: Lacks the methyl group, which may influence its pharmacokinetic properties.
Uniqueness
The unique combination of the benzoxazole ring, morpholine group, and sulfonamide group in 3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-19-14-11-13(3-4-15(14)25-16(19)21)26(22,23)18-12-17(5-2-6-17)20-7-9-24-10-8-20/h3-4,11,18H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEYCVWOJHBKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCC3)N4CCOCC4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.